
Corticosterone-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Corticosterone-13C3 is a labeled form of corticosterone, a glucocorticoid hormone produced in the adrenal cortex. The “13C3” label indicates that three carbon atoms in the molecule are replaced with the carbon-13 isotope, which is useful in various scientific studies, particularly in mass spectrometry. Corticosterone plays a crucial role in energy regulation, immune response, and stress response.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Corticosterone-13C3 typically involves the incorporation of carbon-13 labeled precursors into the corticosterone molecule. This can be achieved through multi-step organic synthesis, starting from simple carbon-13 labeled building blocks. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-performance liquid chromatography (HPLC) to separate and purify the labeled corticosterone from other by-products. The final product is then subjected to rigorous quality control to confirm the isotopic labeling and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Corticosterone-13C3 undergoes various chemical reactions, including:
Oxidation: Conversion to 11-dehydrocorticosterone using oxidizing agents.
Reduction: Reduction to 11β-hydroxycorticosterone using reducing agents.
Substitution: Halogenation or hydroxylation at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), hydroxylating agents.
Major Products:
Oxidation Products: 11-dehydrocorticosterone.
Reduction Products: 11β-hydroxycorticosterone.
Substitution Products: Halogenated or hydroxylated corticosterone derivatives.
Wissenschaftliche Forschungsanwendungen
Corticosterone-13C3 is widely used in scientific research due to its labeled carbon atoms, which allow for precise tracking and quantification in various studies. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of corticosterone metabolism.
Biology: Employed in studies of stress response and adrenal function in animal models.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution, metabolism, and excretion of corticosterone.
Industry: Applied in the development of diagnostic assays and therapeutic monitoring tools.
Wirkmechanismus
Corticosterone-13C3 exerts its effects by binding to glucocorticoid receptors in target cells. This binding activates the receptor, which then translocates to the nucleus and regulates the expression of specific genes involved in metabolism, immune response, and stress adaptation. The molecular targets include enzymes involved in glucose metabolism, inflammatory cytokines, and proteins that modulate the stress response.
Vergleich Mit ähnlichen Verbindungen
Cortisol: Another glucocorticoid with similar functions but different potency and receptor affinity.
Cortisone: A less active form of cortisol, often converted to cortisol in the body.
Prednisolone: A synthetic glucocorticoid with higher potency and longer duration of action.
Uniqueness of Corticosterone-13C3: this compound is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable in research applications where understanding the detailed kinetics and pathways of corticosterone is essential.
Eigenschaften
Molekularformel |
C21H30O4 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1/i7+1,9+1,13+1 |
InChI-Schlüssel |
OMFXVFTZEKFJBZ-IUZRSOPISA-N |
Isomerische SMILES |
C[C@]12C[13CH2][13C](=O)[13CH]=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)

![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
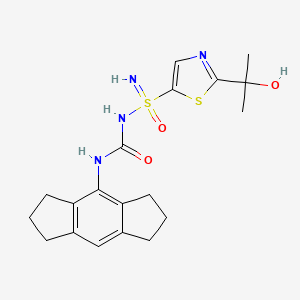
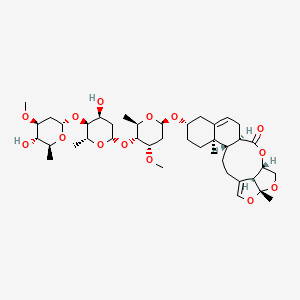
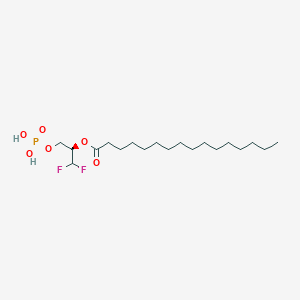

![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)
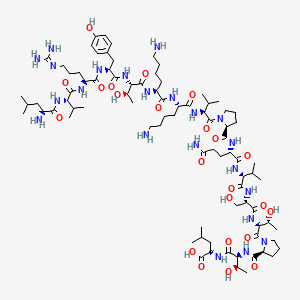
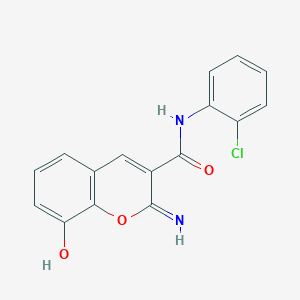
![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)
